

# Application Notes and Protocols: Perfluoroperhydrophenanthrene in the Development of Synthetic Blood Substitutes

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## Compound of Interest

Compound Name: **Perfluoroperhydrophenanthrene**

Cat. No.: **B036375**

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## Introduction

Perfluorocarbons (PFCs) are a class of synthetic compounds composed of carbon and fluorine atoms that exhibit high gas-dissolving capacity, particularly for oxygen and carbon dioxide. This property has led to extensive research into their use as temporary oxygen carriers in synthetic blood substitutes. **Perfluoroperhydrophenanthrene**, a high molecular weight perfluorocarbon, has been considered as a component in these emulsions due to its chemical inertness and potential for creating stable emulsions.

These application notes provide a summary of the available data and general experimental protocols relevant to the use of **perfluoroperhydrophenanthrene** in the development of synthetic blood substitutes. It is important to note that while **perfluoroperhydrophenanthrene** was a component of early research in this field, more recent developments have focused on other perfluorocarbons with shorter tissue retention times.

## Physicochemical Properties of Perfluoroperhydrophenanthrene

A clear understanding of the physical and chemical properties of **perfluoroperhydrophenanthrene** is essential for the development of a stable and effective

oxygen-carrying emulsion.

Property	Value	Reference
Molecular Formula	C <sub>14</sub> F <sub>24</sub>	[1]
Molecular Weight	624.11 g/mol	[1]
Appearance	Clear, colorless liquid	[2]
Density	2.03 g/mL	[3]
Boiling Point	215 °C	[3]
Melting Point	-31 °C	[3]
Vapor Pressure	Low (not specified in results)	
Viscosity (dynamic)	28.4 mPa·s	[3]
Water Solubility	Immiscible	[2]
Oxygen Solubility (estimated for PFCs)	40-50% (v/v)	[4][5]

## Key Considerations for Development

The development of a **perfluoroperhydrophenanthrene**-based synthetic blood substitute requires careful consideration of several factors:

- Oxygen Carrying Capacity: The primary function of a blood substitute is to transport and deliver oxygen to tissues. The high solubility of oxygen in perfluorocarbons makes them suitable for this purpose.
- Emulsion Stability: Perfluorocarbons are immiscible in blood and must be emulsified to form stable, small-particle-size dispersions for intravenous administration. The long-term stability of these emulsions is critical to prevent particle aggregation and potential embolism.
- Biocompatibility: The components of the emulsion, including the perfluorocarbon and the surfactants, must be non-toxic and not elicit an adverse immune response.

- Excretion and Tissue Retention: The perfluorocarbon should be eliminated from the body in a reasonable timeframe to avoid long-term accumulation in tissues, which can lead to potential side effects. **Perfluoroperhydrophenanthrene**, being a high-boiling-point compound, is known to have a long retention time in the body.

## Experimental Protocols

The following are generalized protocols for the preparation and characterization of **perfluoroperhydrophenanthrene**-based emulsions. These protocols are based on established methods for perfluorocarbon emulsions and should be optimized for specific formulations.

### Protocol 1: Preparation of a Perfluoroperhydrophenanthrene Emulsion

This protocol describes a common method for preparing a perfluorocarbon emulsion using high-pressure homogenization.

Materials:

- Perfluoroperhydrophenanthrene** (e.g., Flutec™ PP11)
- Surfactant(s) (e.g., Pluronic F-68, egg yolk phospholipids)
- Glycerol (for tonicity adjustment)
- Water for Injection (WFI)

Equipment:

- High-pressure homogenizer
- Microfluidizer
- Analytical balance
- Beakers and magnetic stirrer

- Filtration apparatus (0.22 µm filter)

Procedure:

- Aqueous Phase Preparation:
  - Dissolve the surfactant(s) and glycerol in WFI with gentle heating and stirring until a clear solution is obtained.
  - Filter the aqueous phase through a 0.22 µm filter to sterilize and remove any particulate matter.
- Premix Formation:
  - In a separate beaker, add the **perfluoroperhydrophenanthrene**.
  - Slowly add the aqueous phase to the **perfluoroperhydrophenanthrene** while stirring at high speed with a magnetic stirrer to form a coarse premix.
- Homogenization:
  - Pass the premix through a high-pressure homogenizer or microfluidizer. The number of passes and the operating pressure will need to be optimized to achieve the desired particle size and distribution. Typically, multiple passes at pressures ranging from 10,000 to 20,000 psi are used.
- Sterilization:
  - The final emulsion can be terminally sterilized by autoclaving. The stability of the emulsion to heat treatment should be validated.

## Protocol 2: Characterization of the Perfluoroperhydrophenanthrene Emulsion

### 1. Particle Size and Distribution Analysis:

- Method: Dynamic Light Scattering (DLS) or Laser Diffraction.

- Procedure: Dilute a small sample of the emulsion with WFI to an appropriate concentration for the instrument. Measure the particle size distribution. The desired mean particle size is typically below 0.2  $\mu\text{m}$  to avoid embolism.

## 2. Emulsion Stability Assessment:

- Method:
  - Accelerated Stability Testing: Store the emulsion at elevated temperatures (e.g., 40°C) and monitor changes in particle size over time.
  - Centrifugation: Subject the emulsion to high centrifugal forces and observe for any phase separation or creaming.
  - Long-Term Stability: Store the emulsion at the intended storage temperature (e.g., 4°C) and monitor particle size and visual appearance at regular intervals.

## 3. In Vitro Oxygen Carrying Capacity:

- Method: Measurement of dissolved oxygen using an oxygen-sensitive electrode or a blood gas analyzer.
- Procedure:
  - Equilibrate a sample of the emulsion with a gas mixture of known oxygen concentration (e.g., 95% O<sub>2</sub> / 5% CO<sub>2</sub>) at 37°C.
  - Measure the dissolved oxygen concentration in the emulsion.
  - Deoxygenate the emulsion by bubbling with a nitrogen/carbon dioxide mixture.
  - The difference in oxygen content between the oxygenated and deoxygenated states represents the oxygen carrying capacity.

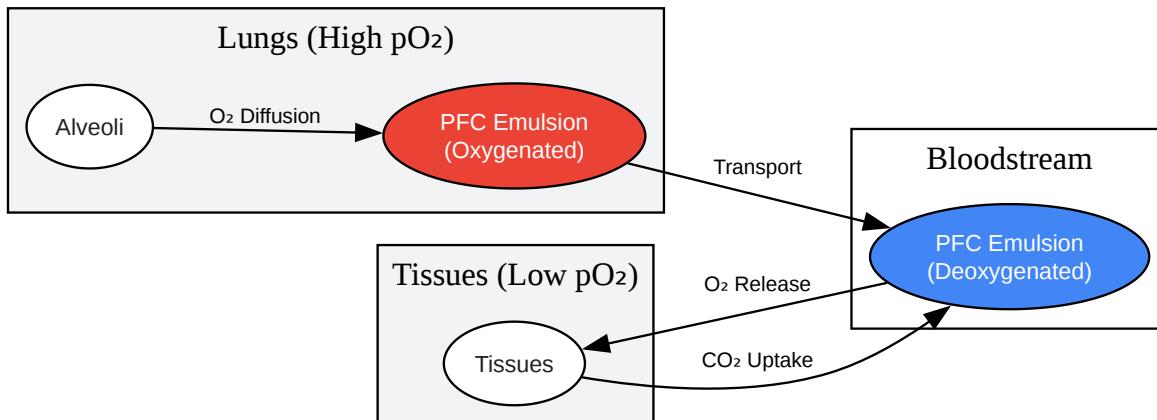
## 4. In Vitro Biocompatibility and Cytotoxicity:

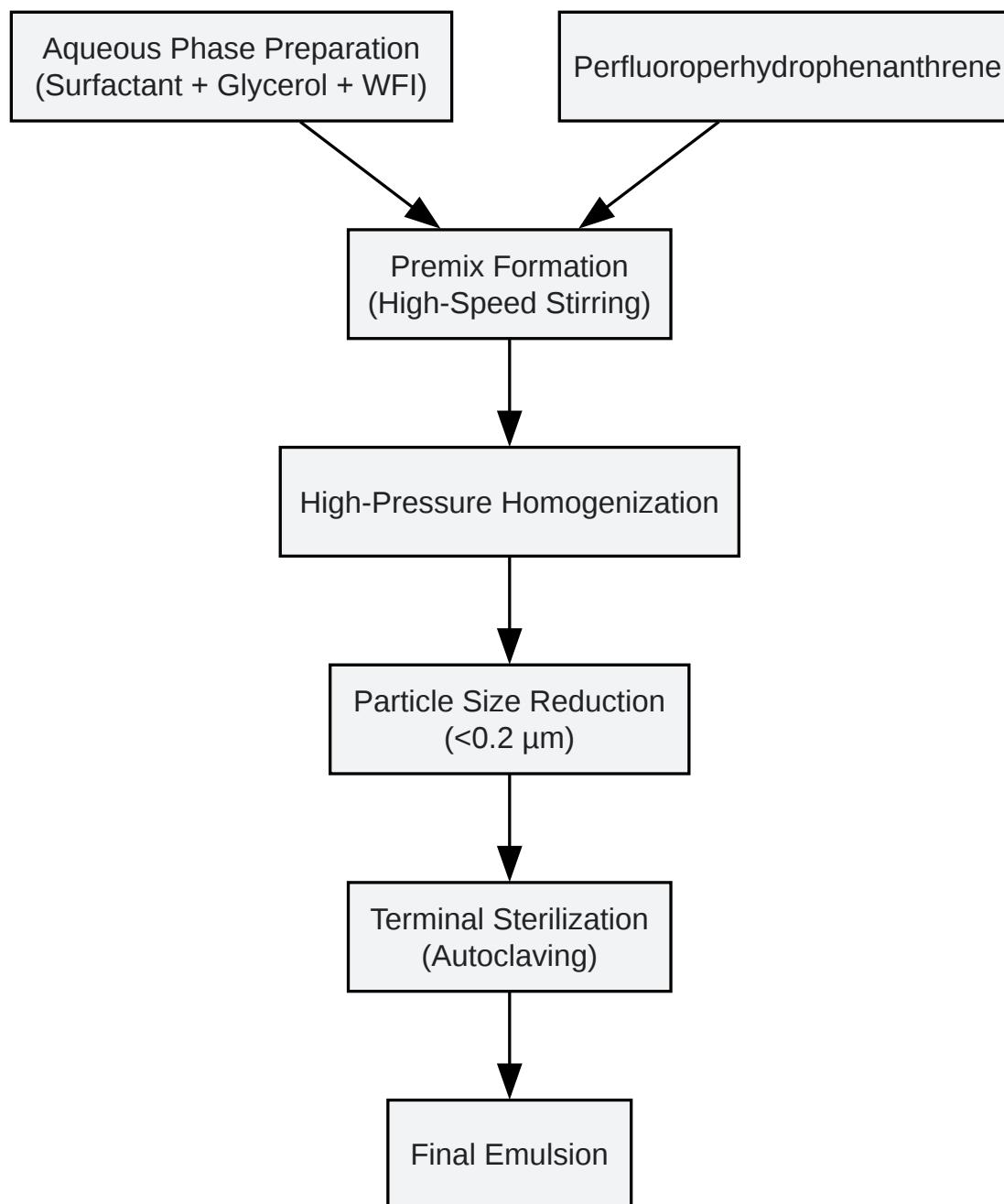
- Method: Cell culture-based assays using relevant cell lines (e.g., endothelial cells, macrophages).

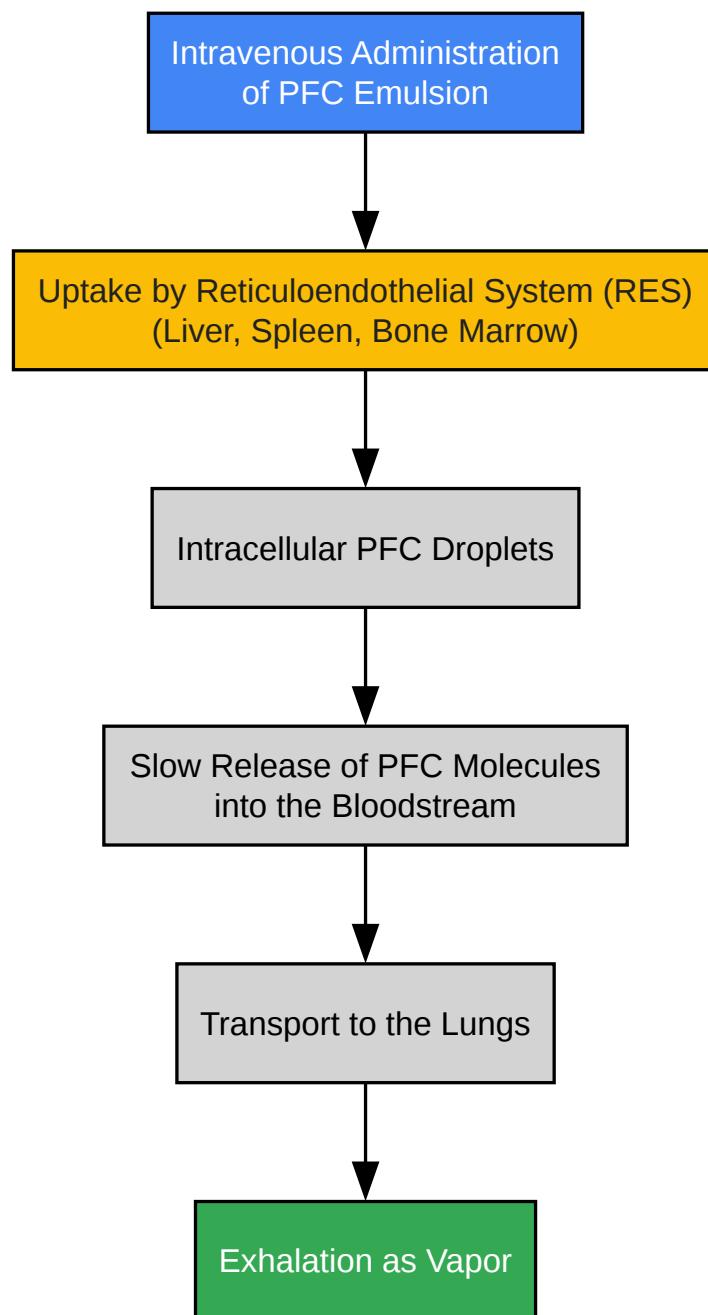
- Assays:

- MTT or WST-1 assay: To assess cell viability and proliferation.
- Hemolysis assay: To evaluate the lytic effect of the emulsion on red blood cells.
- Cytokine release assays (e.g., ELISA): To assess the inflammatory potential of the emulsion by measuring the release of cytokines from immune cells.

## Visualizations







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